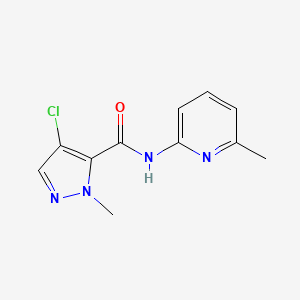![molecular formula C18H20F3N3O B5401888 1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401888.png)
1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TFP or TFP-piperidine and has been synthesized using various methods.
作用機序
The mechanism of action of TFP-piperidine is not fully understood. However, it has been proposed that TFP-piperidine acts on the GABAergic system, which is involved in the regulation of anxiety and pain. TFP-piperidine has been shown to increase the release of GABA in the brain, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects
TFP-piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. TFP-piperidine has also been shown to reduce nociceptive behavior in animal models of pain. In addition, TFP-piperidine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using TFP-piperidine in lab experiments is its broad range of therapeutic applications. TFP-piperidine has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects, making it a versatile compound for research. However, one limitation of using TFP-piperidine in lab experiments is its potential toxicity. Further studies are needed to determine the safety of TFP-piperidine in humans.
将来の方向性
There are several future directions for the research of TFP-piperidine. One direction is to investigate its potential as a treatment for drug addiction. TFP-piperidine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction in humans. Another direction is to investigate its potential as an antidepressant. TFP-piperidine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Finally, further studies are needed to determine the safety and efficacy of TFP-piperidine in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of TFP-piperidine.
Conclusion
In conclusion, TFP-piperidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in animal models. TFP-piperidine has been synthesized using various methods and has a broad range of therapeutic applications. However, further studies are needed to determine its safety and efficacy in humans.
合成法
The synthesis of TFP-piperidine has been achieved using various methods, including the reaction of 1-(1H-pyrazol-3-yl)ethanone with 2-(trifluoromethyl)phenylacetic acid followed by reduction with sodium borohydride. Another method involves the reaction of 1-(1H-pyrazol-3-yl)ethanone with 2-(trifluoromethyl)phenylacetonitrile followed by reduction with lithium aluminum hydride. These methods have been reported in scientific literature and are reliable for the synthesis of TFP-piperidine.
科学的研究の応用
TFP-piperidine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. TFP-piperidine has also been investigated for its potential in treating drug addiction and as an antidepressant. These studies suggest that TFP-piperidine has a broad range of therapeutic applications and warrants further investigation.
特性
IUPAC Name |
1H-pyrazol-5-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)15-6-2-1-5-14(15)8-7-13-4-3-11-24(12-13)17(25)16-9-10-22-23-16/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWSACMQVMNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[N-(2-fluorobenzyl)-N-methylglycyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5401808.png)
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diethylacetamide](/img/structure/B5401813.png)
![(2S)-N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B5401826.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5401829.png)
![1-[2-(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5401831.png)
![1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5401833.png)
![N-cyclopentyl-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetamide](/img/structure/B5401834.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401840.png)
![2-ethyl-7-(3-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401845.png)


![N~1~,N~1~-dimethyl-N~4~-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-1,4-piperidinedicarboxamide](/img/structure/B5401870.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinol](/img/structure/B5401881.png)
